molecular formula C20H15N5O3S2 B11281343 N-(4-methoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

N-(4-methoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B11281343
M. Wt: 437.5 g/mol
InChI Key: OLPVTCVPOXLNPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-METHOXYPHENYL)-N-[3-(PHENYLSULFONYL)THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL]AMINE is a complex organic compound that belongs to the class of triazolo ring compounds. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a phenylsulfonyl group, and a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-METHOXYPHENYL)-N-[3-(PHENYLSULFONYL)THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL]AMINE typically involves multi-step organic reactions. One common method includes the initial formation of the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core through cyclization reactions. This is followed by the introduction of the methoxyphenyl and phenylsulfonyl groups via nucleophilic substitution reactions. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: For large-scale production, the synthesis process is optimized to enhance yield and purity. Industrial methods may involve continuous flow reactors to maintain consistent reaction conditions and reduce production time. The use of automated systems for reagent addition and temperature control is also common to ensure reproducibility and safety.

Chemical Reactions Analysis

Types of Reactions: N-(4-METHOXYPHENYL)-N-[3-(PHENYLSULFONYL)THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL]AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-METHOXYPHENYL)-N-[3-(PHENYLSULFONYL)THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL]AMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-N-[3-(PHENYLSULFONYL)THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

  • 2-Methoxy-5-(phenylamino)methylphenol
  • 4-((4-Methoxyphenyl)amino)methyl-N,N-dimethylaniline

Comparison: N-(4-METHOXYPHENYL)-N-[3-(PHENYLSULFONYL)THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL]AMINE is unique due to its triazolo ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C20H15N5O3S2

Molecular Weight

437.5 g/mol

IUPAC Name

10-(benzenesulfonyl)-N-(4-methoxyphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine

InChI

InChI=1S/C20H15N5O3S2/c1-28-14-9-7-13(8-10-14)21-18-17-16(11-12-29-17)25-19(22-18)20(23-24-25)30(26,27)15-5-3-2-4-6-15/h2-12H,1H3,(H,21,22)

InChI Key

OLPVTCVPOXLNPA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.